molecular formula C21H16ClFN4O2S B2927801 5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol CAS No. 1226427-18-4

5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol

Cat. No. B2927801
M. Wt: 442.89
InChI Key: QXLPWSXSXHZVKL-UHFFFAOYSA-N
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Description

The compound “5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol” is a complex organic molecule that contains several functional groups including a benzyl group, a chloro-fluorophenyl group, an oxadiazolyl group, a sulfanyl group, and a pyrimidinol group.


Scientific Research Applications

Synthesis and Characterization

  • A related compound, 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole, was synthesized and characterized by various spectroscopic techniques. These compounds have been evaluated for their biological activities, including anti-convulsant and anti-inflammatory activities, supported by molecular docking studies (Bhat et al., 2016).

Antimicrobial and Antitubercular Potential

  • Benzene sulfonamide pyrazole oxadiazole derivatives, with a similar structural motif, were synthesized and evaluated for antimicrobial and antitubercular activities. Molecular docking studies provided insights into their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis (Shingare et al., 2022).

Applications in Material Science

  • Thiophenyl-substituted benzidines, related in structure, were used to synthesize transparent polyimides with high refractive indices and small birefringences. These materials demonstrated good thermomechanical stabilities, making them suitable for applications in advanced material sciences (Tapaswi et al., 2015).

Antimicrobial Activities

  • Novel 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles were synthesized and evaluated for antimicrobial and antimycobacterial activities. Some of these compounds showed promising activity against Escherichia coli and Mycobacterium tuberculosis (Patel et al., 2013).

Corrosion Inhibition

  • 1,3,4-oxadiazole derivatives were synthesized and their ability to inhibit corrosion in mild steel in sulfuric acid was assessed. The study found that these compounds formed a protective layer on the metal surface, indicating their potential use in corrosion inhibition (Ammal et al., 2018).

Anti-Helicobacter pylori Agents

  • Compounds structurally similar to the queried chemical were found to be potent and selective against Helicobacter pylori, including strains resistant to other antibiotics. This suggests potential applications in treating infections caused by H. pylori (Carcanague et al., 2002).

Antitubercular and Antimicrobial Studies

  • Novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole compounds were synthesized and showed a wide range of antimicrobial activities. These compounds also demonstrated encouraging antitubercular results (Fathima et al., 2021).

Antimicrobial Activity

  • Synthesis and antimicrobial activity of new 5-(3-Chloro-1-Benzothiophen-2-YL)-1,3,4-Oxadiazole-2-Thiol derivatives were conducted, indicating potential use as antimicrobial agents (Naganagowda et al., 2011).

properties

IUPAC Name

5-benzyl-2-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2S/c1-12-15(9-13-5-3-2-4-6-13)20(28)26-21(24-12)30-11-18-25-19(27-29-18)14-7-8-17(23)16(22)10-14/h2-8,10H,9,11H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLPWSXSXHZVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=C(C=C3)F)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol

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